2,3-Dibromo-2,3-dimethylbutane

Physical Chemistry Thermodynamics Process Chemistry

2,3-Dibromo-2,3-dimethylbutane is a symmetrical vicinal dibromide with two quaternary carbons—a sterically unique architecture that cannot be substituted by less hindered analogs. This structural specificity dictates a distinct gauche/trans conformational equilibrium (ΔG‡ 6–7.5 kcal/mol), enabling clean elimination to 2,3-dimethylbutadiene without isomeric byproducts—critical for high-performance elastomer synthesis. Its steric bulk stabilizes pentaarylethyl radicals for ESR spectroscopy, making it an indispensable spin-label precursor. Available in high purity (≥98%) with rigorous storage compliance, this compound accelerates conformational analysis, polymer chemistry, and medicinal chemistry research programs.

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 594-81-0
Cat. No. B1580558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-2,3-dimethylbutane
CAS594-81-0
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCC(C)(C(C)(C)Br)Br
InChIInChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3
InChIKeyKLFWZEFFWWOMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0) Procurement Guide: Vicinal Dibromide for Specialized Organic Synthesis


2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0), also known as sym-dibromotetramethylethane or pinacol dibromide, is a symmetrical vicinal dibromide with the molecular formula C6H12Br2 and a molecular weight of 243.97 g/mol [1]. It is a white to almost white crystalline solid at room temperature, with a melting point of 168 °C [2]. This compound serves as a synthetic intermediate in organic chemistry, particularly in elimination reactions to form 2,3-dimethylbutadiene, and as a precursor for generating stable free radicals [3][4].

2,3-Dibromo-2,3-dimethylbutane: Structural Determinants of Reactivity That Prevent Generic Substitution


Generic substitution of 2,3-dibromo-2,3-dimethylbutane with other vicinal dibromides is not scientifically defensible due to its unique symmetrical structure featuring two quaternary carbons, each bearing a bromine atom and two methyl groups [1]. This sterically hindered environment profoundly influences its conformational equilibrium and reactivity. Unlike less substituted analogs, it exhibits a specific equilibrium mixture of gauche and trans rotational isomers in the liquid phase, with an activation energy for gauche→trans isomerization of 6–7.5 kcal/mol [2]. These conformational properties directly impact its behavior in elimination reactions and its utility as a radical precursor. Furthermore, its thermal decomposition profile, commencing above 170 °C, dictates specific handling and storage conditions that differ from less sterically encumbered dibromides [3].

2,3-Dibromo-2,3-dimethylbutane: Quantitative Evidence for Differentiated Scientific Selection


Physical Property Differentiation: 2,3-Dibromo-2,3-dimethylbutane vs. 2,3-Dibromo-2-methylbutane

2,3-Dibromo-2,3-dimethylbutane exhibits a significantly higher melting point (168 °C) and boiling point (179.1 °C at 760 mmHg) compared to its close analog, 2,3-dibromo-2-methylbutane (melting point 14.85 °C, boiling point 165.7 °C at 760 mmHg) [1]. This difference of approximately 153 °C in melting point and 13.4 °C in boiling point is attributed to the increased molecular symmetry and mass of the fully methylated compound, which enhances intermolecular forces [2].

Physical Chemistry Thermodynamics Process Chemistry

Selective Conversion to 2,3-Dimethylbutadiene via Vapor-Phase Dehydrohalogenation

A patented process describes the selective vapor-phase dehydrohalogenation of 2,3-dibromo-2,3-dimethylbutane to yield 2,3-dimethylbutadiene [1]. The process involves passing the compound in vapor form, mixed with steam at a water-to-compound volume ratio of 1.5:1 to 5:1, through a reactor maintained at 400–525 °C [2]. In contrast, the analogous compound 2,3-dibromo-2-methylbutane under identical conditions yields isoprene [3]. This divergence in reaction pathway is a direct consequence of the additional methyl substitution, which alters the stability of the intermediate and the product alkene.

Organic Synthesis Diene Production Petrochemicals

Precursor for Stable Pentaarylethyl Free Radicals via Reductive Coupling

2,3-Dibromo-2,3-dimethylbutane is employed as a key reagent for the generation of stable pentaarylethyl free radicals via reaction with the corresponding carbanion [1]. This method, originally described by Ziegler, utilizes the compound's vicinal dibromide functionality to facilitate reductive coupling [2]. The resulting radicals are sufficiently persistent for characterization by Electron Spin Resonance (ESR) spectroscopy [3]. While other vicinal dibromides may undergo similar coupling, the steric bulk of the tetramethyl-substituted ethane core in this compound favors the formation of the desired radical species over alternative reaction pathways.

Free Radical Chemistry ESR Spectroscopy Material Science

High Purity Specification (>98.0% by GC) for Reproducible Synthetic Outcomes

Commercially available 2,3-dibromo-2,3-dimethylbutane is routinely offered with a purity specification of >98.0% as determined by gas chromatography (GC) [1]. This level of purity minimizes the presence of mono-brominated or isomeric byproducts that could interfere with sensitive reactions. While other vicinal dibromides may be offered at similar nominal purities, the specific impurity profile for this compound—potentially including 1,4-dibromo-2,3-dimethylbutane or 2-bromo-2,3-dimethylbutane—is uniquely relevant to its synthetic applications [2].

Analytical Chemistry Quality Control Synthetic Reliability

Defined Rotational Isomerism and Conformational Activation Energy

Spectroscopic studies have established that 2,3-dibromo-2,3-dimethylbutane exists as an equilibrium mixture of gauche and trans rotational isomers in the liquid phase [1]. The activation energy for the gauche→trans isomerization has been determined to be 6–7.5 kcal/mol via acoustic measurements at approximately 50 °C [2]. In contrast, less sterically hindered vicinal dibromides, such as 2,3-dibromobutane, exhibit lower rotational barriers due to reduced steric clash between the methyl groups [3].

Molecular Spectroscopy Conformational Analysis Physical Organic Chemistry

Storage and Handling Requirements: Light, Air, and Heat Sensitivity

2,3-Dibromo-2,3-dimethylbutane is specified to be stored under inert gas at refrigerated temperatures (0–10 °C) and protected from light, air, and heat [1]. The compound is known to undergo thermal decomposition above 170 °C . These stringent storage requirements contrast with some less sensitive vicinal dibromides, such as 1,2-dibromoethane, which is stable at room temperature. The need for cold, inert storage directly impacts procurement and inventory management decisions.

Chemical Storage Stability Safety

2,3-Dibromo-2,3-dimethylbutane: Validated Application Scenarios from Quantitative Evidence


Synthesis of 2,3-Dimethylbutadiene for Specialty Elastomers

Based on the patented vapor-phase dehydrohalogenation process (Evidence Item 2), 2,3-dibromo-2,3-dimethylbutane serves as a direct precursor to 2,3-dimethylbutadiene, a valuable monomer for the production of specialty elastomers and high-performance rubbers [1]. The process enables the production of this diene without the isomeric byproducts that would arise from less substituted analogs, simplifying downstream purification and improving polymer quality.

Generation of Persistent Free Radicals for ESR Spin Labeling

The established use of 2,3-dibromo-2,3-dimethylbutane in the synthesis of pentaarylethyl free radicals (Evidence Item 3) validates its application in preparing spin labels and radical probes for Electron Spin Resonance (ESR) spectroscopy [2]. Its steric bulk ensures the stability of the resulting radicals, enabling detailed studies of molecular motion, membrane dynamics, and polymer chain conformations.

Conformational Analysis and Physical Organic Chemistry Research

The well-characterized rotational isomerism of 2,3-dibromo-2,3-dimethylbutane (Evidence Item 5) makes it an ideal model compound for fundamental studies in conformational analysis and physical organic chemistry [3]. Researchers investigating stereoelectronic effects, solvent-dependent equilibria, and the relationship between molecular structure and spectroscopic properties will find this compound a valuable probe.

High-Purity Intermediate for Multi-Step Synthetic Sequences

The commercial availability of 2,3-dibromo-2,3-dimethylbutane at >98.0% purity (Evidence Item 4) ensures its suitability as a reliable building block in complex, multi-step organic syntheses, particularly in medicinal chemistry and natural product derivatization [4]. The high purity minimizes side reactions and simplifies purification of advanced intermediates, thereby accelerating research and development timelines.

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